3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2N3 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including structures similar to 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride, play a significant role in scientific research. For example, a study conducted by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, revealing their biological activities against breast cancer and microbes (Titi et al., 2020).
Antifungal Activity
Research has been conducted on the antifungal properties of pyrazole derivatives. Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against phytopathogenic fungi, discovering significant antifungal properties (Du et al., 2015).
Applications in Medicinal Chemistry
Fluorinated pyrazoles with additional functional groups, such as this compound, are of considerable interest as building blocks in medicinal chemistry. Surmont et al. (2011) developed a strategy for synthesizing new 3-amino-4-fluoropyrazoles, underlining their importance in the field of medicinal chemistry (Surmont et al., 2011).
Use in Organic Synthesis
The compound and its analogs are used in the synthesis of various organic compounds. For instance, Pollock et al. (2014) discussed the use of tert-butyl as a protective group in pyrazole synthesis, illustrating the versatility of pyrazole derivatives in organic synthesis (Pollock et al., 2014).
Pharmaceutical and Agrochemical Design
The CHF2 moiety, a characteristic feature of 3-(difluoromethyl)pyrazoles, is widely used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor and improve binding selectivity. Zeng et al. (2020) reviewed methods for constructing 3,4-disubstituted 3-difluoromethylpyrazoles, highlighting their significance in the market of pesticides and other biologically active compounds (Zeng et al., 2020).
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-5(2)3-13-4-6(11)7(12-13)8(9)10;/h4-5,8H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMPGBCOVFJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-57-4 | |
Record name | 1H-Pyrazol-4-amine, 3-(difluoromethyl)-1-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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